

2,4,5-trifluorobenzenesulfonyl chloride CAS number and molecular structure

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Compound of Interest

Compound Name:	2,4,5-trifluorobenzenesulfonyl Chloride
Cat. No.:	B1306039

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In-Depth Technical Guide: 2,4,5-Trifluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,5-trifluorobenzenesulfonyl chloride**, a key fluorinated building block in synthetic and medicinal chemistry. This document details its chemical properties, molecular structure, and its applications, with a focus on its relevance to drug discovery and development.

Core Compound Identification

Chemical Name: **2,4,5-Trifluorobenzenesulfonyl chloride** CAS Number: 220227-21-4

Molecular Formula: C₆H₂ClF₃O₂S[1] Molecular Weight: 230.59 g/mol [1]

Molecular Structure:

The molecular structure of **2,4,5-trifluorobenzenesulfonyl chloride** consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a sulfonyl chloride group (-SO₂Cl) at position 1.

Structure:

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for **2,4,5-trifluorobenzenesulfonyl chloride** is presented in Table 1. This data is crucial for handling, storage, and application of the compound in a research and development setting.

Table 1: Physicochemical and Safety Properties of **2,4,5-Trifluorobenzenesulfonyl Chloride**

Property	Value	Reference
Physical Form	Solid	[2]
Appearance	Colorless solid	[3]
Purity	≥97%	[1]
Density	1.657 g/cm ³	[4]
Refractive Index	1.503	[4]
Flash Point	>100°C (212°F)	[4]
Storage	Under inert gas (Argon or Nitrogen) at 2-8°C	[2][4]
Hazard Statements	H302, H315, H319, H335	[2]
Precautionary Statements	P261	[2]
Signal Word	Warning	[2]

Role in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles.^[5] Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF₃) is a particularly important motif in modern drug design.^[6] **2,4,5-Trifluorobenzenesulfonyl chloride** serves as a valuable reagent for introducing the 2,4,5-trifluorophenylsulfonyl moiety into molecules, a common strategy in the synthesis of novel therapeutic agents.

Sulfonamides, readily synthesized from sulfonyl chlorides, are a critical class of compounds in pharmaceuticals.^[7] The 2,4,5-trifluorophenylsulfonyl group can be incorporated into a wide range of molecular scaffolds to modulate their biological activity. This makes **2,4,5-trifluorobenzenesulfonyl chloride** a key intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Experimental Protocols

Detailed experimental protocols for the synthesis of **2,4,5-trifluorobenzenesulfonyl chloride** are not readily available in the public domain. However, a general and widely used method for the preparation of aryl sulfonyl chlorides is the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This process is often referred to as the Sandmeyer reaction.

General Synthesis of Aryl Sulfonyl Chlorides via Diazotization

This protocol is a generalized procedure and may require optimization for the specific synthesis of **2,4,5-trifluorobenzenesulfonyl chloride**.

Materials:

- 2,4,5-Trifluoroaniline
- Concentrated Hydrochloric Acid
- Sodium Nitrite
- Sulfur Dioxide
- Cuprous Chloride (CuCl)
- Glacial Acetic Acid
- Ether
- Saturated Sodium Bicarbonate Solution

- Magnesium Sulfate
- Ice

Procedure:

- **Diazotization:** Dissolve 2,4,5-trifluoroaniline in a mixture of concentrated hydrochloric acid and glacial acetic acid. Cool the mixture to -10°C to -5°C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below -5°C. Stir the mixture for an additional 45 minutes at this temperature to ensure complete formation of the diazonium salt.[8]
- **Preparation of the SO₂/CuCl Solution:** In a separate flask, saturate glacial acetic acid with sulfur dioxide gas. Add cuprous chloride to this solution and continue bubbling sulfur dioxide until the suspension turns from yellow-green to blue-green.[8]
- **Sulfonylation:** Cool the sulfur dioxide solution in an ice bath. Slowly add the previously prepared diazonium salt solution in portions, keeping the temperature below 30°C. Foaming may occur and can be controlled with the addition of a few drops of ether.[8]
- **Work-up and Isolation:** After the addition is complete, pour the reaction mixture into ice water and stir until the ice has melted. Extract the product with ether. Wash the combined ether extracts with saturated sodium bicarbonate solution until neutral, then with water, and finally dry over magnesium sulfate.[8]
- **Purification:** Remove the solvent by rotary evaporation. The crude **2,4,5-trifluorobenzenesulfonyl chloride** can be purified by vacuum distillation.

Synthesis of a Sulfonamide using 2,4,5-Trifluorobenzenesulfonyl Chloride

This protocol describes a general procedure for the synthesis of a sulfonamide, a common application of this reagent in drug discovery.

Materials:

- **2,4,5-Trifluorobenzenesulfonyl chloride**

- Primary or secondary amine
- Triethylamine or Pyridine (as a base)
- Dichloromethane (or other suitable aprotic solvent)
- 1M Hydrochloric Acid
- Saturated Sodium Bicarbonate Solution
- Brine
- Magnesium Sulfate

Procedure:

- Reaction Setup: Dissolve the amine in dichloromethane and cool the solution in an ice bath.
- Addition of Reagents: Add the base (e.g., triethylamine, 1.2 equivalents) to the amine solution. Slowly add a solution of **2,4,5-trifluorobzenzenesulfonyl chloride** (1.0 equivalent) in dichloromethane.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Isolation and Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Spectroscopic Data (Predicted)

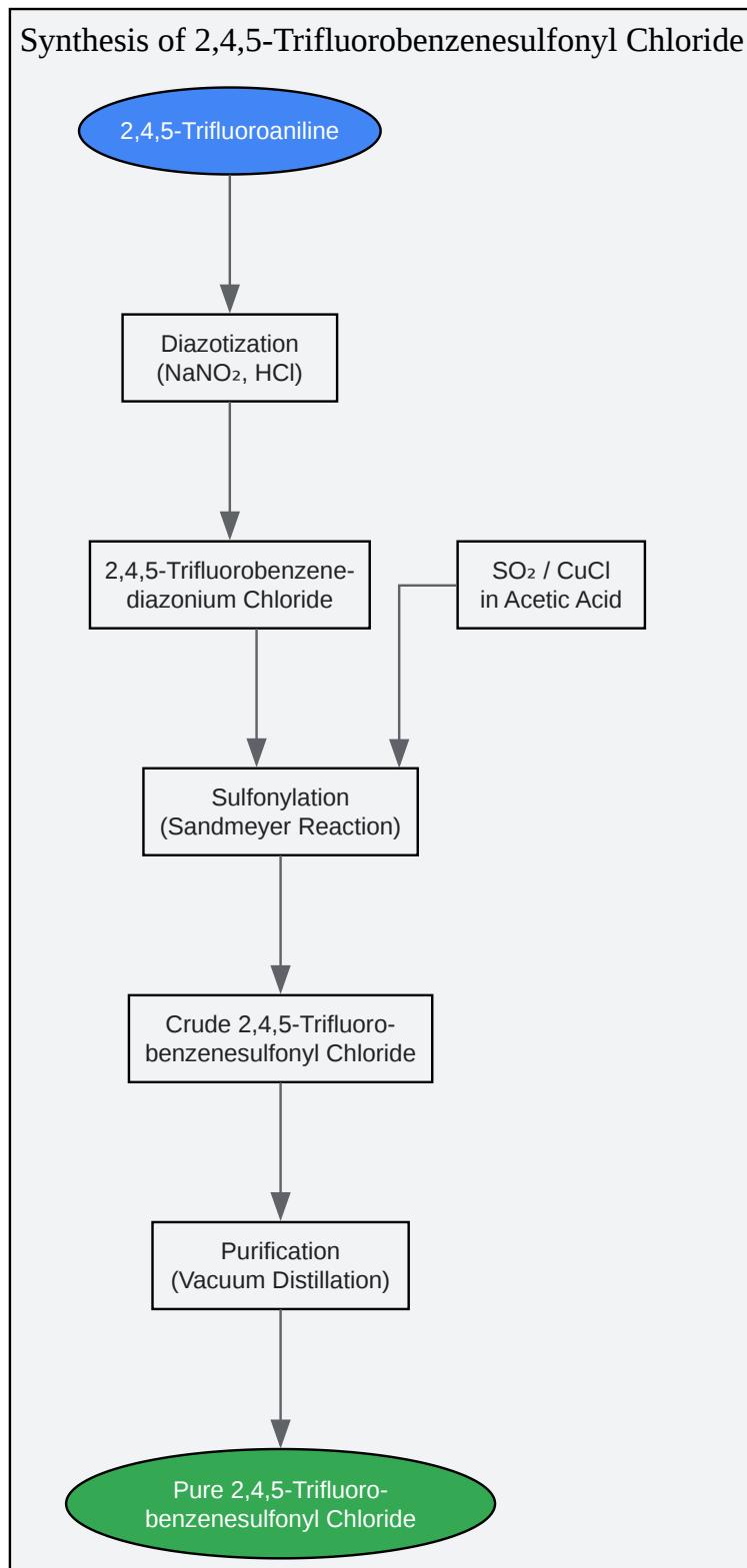
Specific, experimentally obtained spectroscopic data for **2,4,5-trifluorobzenzenesulfonyl chloride** is not widely published. However, based on the known spectral properties of similar compounds, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for **2,4,5-Trifluorobenzenesulfonyl Chloride**

Technique	Predicted Chemical Shifts / Signals
¹ H NMR	Two aromatic protons, appearing as complex multiplets in the downfield region (δ 7.5-8.5 ppm), with coupling to each other and to the fluorine atoms.
¹³ C NMR	Six aromatic carbon signals, with chemical shifts influenced by the fluorine and sulfonyl chloride substituents. Carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants.
¹⁹ F NMR	Three distinct signals for the fluorine atoms at positions 2, 4, and 5, with characteristic chemical shifts and F-F coupling constants. The chemical shifts would be expected in the typical range for aryl fluorides.
IR Spectroscopy	Strong characteristic absorption bands for the S=O stretching of the sulfonyl chloride group are expected in the regions of 1370-1410 cm^{-1} and 1166-1204 cm^{-1} . ^[9] Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry	The mass spectrum will show a molecular ion peak (M^+) at m/z 230, along with a characteristic M+2 isotope peak for the chlorine atom. Fragmentation patterns would likely involve the loss of Cl, SO_2 , and fluorine atoms.

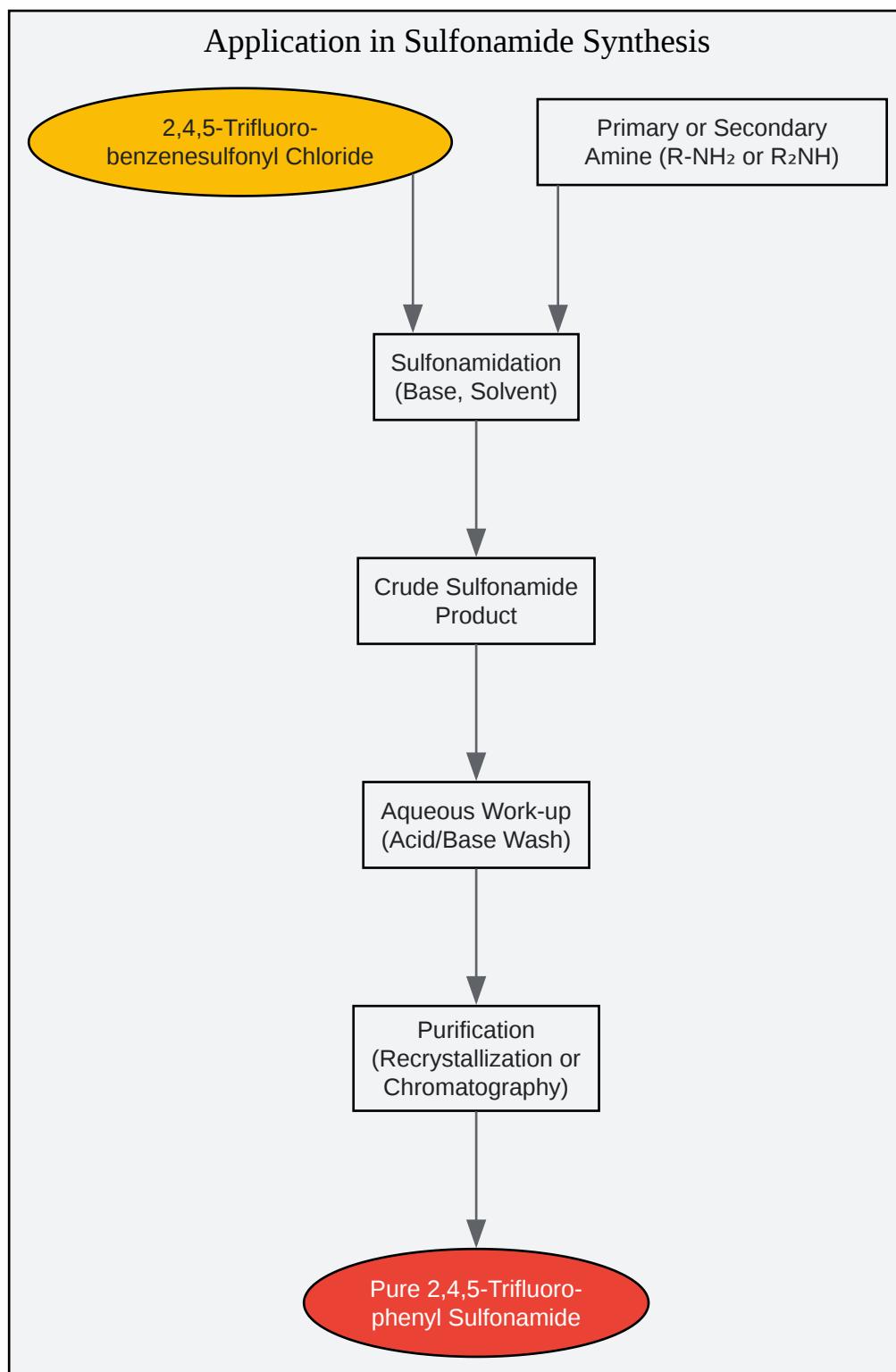
Logical and Experimental Workflows

The following diagrams illustrate the key logical and experimental workflows associated with **2,4,5-trifluorobenzenesulfonyl chloride**.



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Caption: Synthetic pathway for **2,4,5-trifluorobenzenesulfonyl chloride**.



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Caption: Experimental workflow for sulfonamide synthesis.

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